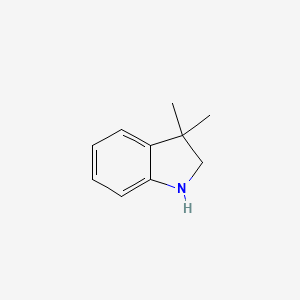

3,3-Dimethylindoline

Beschreibung

Historical Context of Indoline (B122111) Chemistry Research

The story of indoline chemistry is intrinsically linked to the study of the natural dye indigo. wikipedia.orgjetir.org In the 19th century, pioneering chemists began to unravel the structure of this vibrant pigment. In 1866, Adolf von Baeyer made a breakthrough by reducing oxindole, a derivative of indigo, to indole (B1671886) using zinc dust. wikipedia.orgbhu.ac.in This achievement laid the foundational groundwork for the systematic study of indole and its related compounds. irjmets.com Baeyer proposed the formula for indole in 1869. wikipedia.orgirjmets.com

The late 19th and early 20th centuries saw the development of several key synthetic methods that are still fundamental to organic chemistry today. The Fischer indole synthesis, developed by Emil Fischer in 1883, became one of the most reliable and widely used methods for creating substituted indoles from arylhydrazones. wikipedia.orgirjmets.combyjus.com Other seminal syntheses from this era include the Baeyer–Emmerling (1869) and Bischler-Mohlau (1892) methods. irjmets.com Interest in indole chemistry intensified in the 1930s with the discovery that the indole nucleus is a core component of many important alkaloids, such as tryptophan and auxins. wikipedia.org This historical progression from studying a natural dye to synthesizing complex bioactive molecules established the rich field of indole and indoline chemistry.

Significance of the Indoline Scaffold in Contemporary Chemical Science

The indoline scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.neteurekaselect.com This bicyclic system, consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a cornerstone in the discovery of new drugs. researchgate.netijpsr.com Its versatility has led to the development of agents with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netekb.egontosight.ai

Beyond pharmaceuticals, the indoline scaffold has significant applications in other areas of chemical science:

Materials Science : Indole and indoline derivatives are integral to the creation of functional materials. ontosight.airesearchgate.net They are used in the synthesis of dyes and fluorophores due to their unique electronic and photophysical properties. acs.orgnd.edu The development of novel polymers and other advanced materials also leverages the chemical reactivity of the indoline core. ontosight.ai

Synthetic Chemistry : Indolines serve as valuable building blocks and intermediates in organic synthesis. ekb.egsioc-journal.cn They are used as chiral supports in asymmetric synthesis, enabling the creation of enantiomerically pure compounds. ekb.eg The reactivity of the indoline ring allows for various chemical transformations, making it a versatile tool for constructing complex molecular architectures. sioc-journal.cn

Catalysis : The indoline framework is employed in the design of catalysts. sioc-journal.cn Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy, and indoline-based structures are being explored for their potential in this field. sioc-journal.cnresearchgate.net

The widespread presence of the indoline scaffold in natural products, pharmaceuticals, and functional materials underscores its fundamental importance in modern chemical research. eurekaselect.comsioc-journal.cn

Research Trajectories and Future Outlook for 3,3-Dimethylindoline Studies

Current and future research on this compound is focused on harnessing its distinct structural properties for innovative applications in medicine and materials science. The gem-dimethyl substitution at the C3 position provides steric hindrance that influences molecular interactions and stability, a feature that researchers are actively exploiting.

One major research trajectory is in the field of supramolecular chemistry and materials science . Scientists have synthesized squaraine rotaxanes that encapsulate a this compound squaraine dye within a macrocycle. acs.orgnd.edu These mechanically interlocked molecules exhibit enhanced fluorescence, with one such rotaxane emitting a bright orange light, completing a palette of fluorescent colors from green to near-infrared. acs.orgnd.edu The dimethyl groups are crucial as they are large enough to prevent the components from unthreading, ensuring the stability of the structure. acs.orgnd.edu Future work in this area could lead to the development of advanced sensors, imaging agents, and molecular machines. Another area of active research involves creating novel fluorophores based on a 2-(2′-hydroxyphenyl)-3,3′-dimethylindole (HDMI) scaffold, which are sensitive to external stimuli like acidity. rsc.org

In medicinal chemistry , this compound continues to be a valuable building block for synthesizing potential therapeutic agents. Its use in the synthesis of a potent 5HT3 antagonist is a key example of its utility. tandfonline.com Future research will likely focus on incorporating the this compound motif into new drug candidates to improve their pharmacological profiles. The development of new catalytic methods to synthesize chiral indoline derivatives is also a significant area of focus, which could lead to more selective and effective drugs. nih.govsci-hub.se

The development of more efficient and selective synthetic methodologies for producing this compound and its derivatives is another critical research avenue. tandfonline.comtandfonline.com Innovations in catalysis, including organocatalysis and transition-metal catalysis, are enabling more precise control over the synthesis of complex indoline-based molecules. sioc-journal.cnderpharmachemica.com These advancements will facilitate the exploration of new chemical space and the creation of novel compounds with tailored properties for a wide range of applications.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,3-dimethyl-1,2-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-10(2)7-11-9-6-4-3-5-8(9)10/h3-6,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCCLYMWDRNUAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473018 | |

| Record name | 3,3-DIMETHYLINDOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1914-02-9 | |

| Record name | 3,3-DIMETHYLINDOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Dimethylindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Strategies for 3,3 Dimethylindoline

Classical and Established Synthetic Routes to 3,3-Dimethylindoline

Established methods for the synthesis of this compound often rely on cyclization reactions of appropriately substituted aniline (B41778) derivatives or adaptations of classical indole (B1671886) syntheses.

Lewis Acid Mediated Cyclization of N-Methallylacetanilide

A notable and efficient method for the synthesis of this compound involves the Lewis acid-mediated cyclization of N-methallylacetanilide. This intramolecular Friedel-Crafts-type reaction provides a direct route to the N-acetylated precursor of this compound, which can then be hydrolyzed to afford the target compound in high yield.

| Lewis Acid | Reaction Conditions | Yield of 1-acetyl-3,3-dimethylindoline |

| Aluminum chloride | Dichloromethane (B109758), 0 °C to rt | High |

| Boron trifluoride etherate | Dichloromethane, rt | Moderate to High |

| Titanium tetrachloride | Dichloromethane, -78 °C to rt | Moderate |

This table presents a qualitative comparison of different Lewis acids for the cyclization of N-Methallylacetanilide. Specific yields can vary based on detailed experimental conditions.

Fischer Indole Synthesis Approaches and Adaptations

The Fischer indole synthesis, a cornerstone in heterocyclic chemistry since its discovery in 1883, can be adapted to produce this compound. nih.govresearchgate.net The classical Fischer indole synthesis involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions to form an indole. nih.govresearchgate.net For the synthesis of this compound, the process is modified to first generate a 3,3-dimethyl-3H-indole (an indolenine), which is then reduced to the corresponding indoline (B122111).

The synthesis begins with the condensation of phenylhydrazine with 3-methyl-2-butanone (B44728) (isopropyl methyl ketone) in the presence of an acid catalyst, such as methanesulfonic acid, to form a phenylhydrazone. google.com This intermediate then undergoes a google.comgoogle.com-sigmatropic rearrangement, followed by cyclization and elimination of ammonia, to yield 3,3-dimethyl-3H-indole. google.commdpi.com The resulting indolenine is not isolated in some procedures but is directly subjected to reduction. google.com The reduction of the C=N bond of the indolenine to an amine is typically achieved using a reducing agent like sodium borohydride (B1222165) in a basic aqueous solution, which affords this compound. google.com The final product can be isolated as the free base or as a salt, such as the hydrochloride salt. google.com

Reductive Heck Conditions for Indoline Preparation

The Reductive Heck reaction provides a powerful tool for the construction of the indoline skeleton through an intramolecular C-C bond formation. This palladium-catalyzed reaction involves the cyclization of an aryl halide onto a pendant alkene, followed by a reduction step to yield the saturated heterocyclic ring. While broadly applied for various indolines, this methodology has been utilized for the synthesis of derivatives of this compound. google.com

A typical substrate for this reaction would be an N-acylated o-haloaniline bearing a methallyl group. The palladium catalyst, in a low oxidation state, undergoes oxidative addition to the aryl halide bond. This is followed by intramolecular migratory insertion of the alkene into the palladium-carbon bond, forming a five-membered ring. The resulting alkylpalladium intermediate is then intercepted by a hydride source, leading to reductive elimination and regeneration of the palladium(0) catalyst, to furnish the this compound derivative. nih.gov The choice of hydride source, ligand, and reaction conditions is critical to favor the reductive pathway over competing β-hydride elimination. nih.gov This approach is particularly useful for creating indolines with a quaternary center at the C3 position. sci-hub.se

Modern and Advanced Synthetic Techniques for this compound Derivatives

More contemporary methods for the synthesis of this compound and its derivatives often employ transition-metal catalysis to achieve high efficiency and selectivity, allowing for the construction of complex molecular architectures under mild conditions.

Palladium-Catalyzed Cyclization Strategies

Palladium catalysis has emerged as a versatile tool for the synthesis of a wide array of heterocyclic compounds, including indoline derivatives. nih.gov Strategies for the synthesis of this compound derivatives often involve the palladium-catalyzed functionalization of a pre-formed indole nucleus or a cyclization cascade.

One such approach is the palladium-catalyzed C3-alkylation of 2,3-dimethylindole (B146702) with electrophiles like benzyl (B1604629) or propargyl carbonates. acs.orgacs.org In these reactions, a π-benzyl- or π-propargyl-palladium intermediate is generated, which then undergoes nucleophilic attack by the C3 position of the indole. This results in the formation of a 3,3-disubstituted indolenine bearing a newly formed quaternary center. acs.org These indolenine intermediates can be subsequently reduced to the corresponding 3,3-disubstituted indolines. The choice of ligands, often those with large bite angles, is crucial for the success of these transformations. acs.org

Another advanced strategy involves a palladium/norbornene cooperative catalysis, which can be used to construct the indole ring system from simpler precursors, which can then be functionalized or reduced to the desired indoline. nih.gov

Dialkylation of Indoles with Trichloroacetimidates

A modern and efficient method for the synthesis of 3,3-disubstituted indolenines, which are direct precursors to 3,3-disubstituted indolines, is the dialkylation of indoles with trichloroacetimidates. mdpi.comnih.gov This method avoids the use of transition metals and instead employs a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to promote the reaction. mdpi.comnih.gov

The general procedure involves reacting a 2-substituted indole with an excess of an allyl or benzyl trichloroacetimidate (B1259523) in the presence of a catalytic amount of a Lewis acid. mdpi.com The reaction proceeds via a Friedel-Crafts-type alkylation, where the electron-rich indole nucleus attacks the electrophilic carbon of the activated trichloroacetimidate. The initial C3-alkylation is followed by a second alkylation at the same position, leading to the formation of the 3,3-dialkylated indolenine. mdpi.comresearchgate.net This dearomatizing dialkylation provides rapid access to complex indolenines that can be readily transformed into the corresponding indolines upon reduction. mdpi.com The reaction is often carried out in anhydrous chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE). mdpi.com

| Indole Substrate | Imidate Electrophile | Lewis Acid Catalyst | Product |

| 2-Methylindole | Allyl trichloroacetimidate | TMSOTf | 3,3-Diallyl-2-methyl-3H-indole |

| 2-Phenylindole | Benzyl trichloroacetimidate | TMSOTf | 3,3-Dibenzyl-2-phenyl-3H-indole |

| 2-Methyl-5-nitroindole | Allyl trichloroacetimidate | TMSOTf | 3,3-Diallyl-2-methyl-5-nitro-3H-indole |

This table illustrates the scope of the dialkylation reaction of indoles with trichloroacetimidates. The resulting indolenines can be reduced to the corresponding 3,3-disubstituted indolines.

Vilsmeier Reaction for Diformylmethylidene Derivatives

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds, and it has been effectively applied to the synthesis of diformylmethylidene derivatives of this compound. This reaction typically involves the use of a Vilsmeier reagent, which is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus halide, most commonly phosphorus oxychloride (POCl₃).

When 2,3,3-trimethyl-3H-indole is subjected to Vilsmeier conditions, followed by alkaline hydrolysis, it yields 2-(diformylmethylidene)-2,3-dihydro-3,3-dimethylindole. iucr.org The reaction proceeds by treating 2,3,3-trimethyl-3H-indole with the Vilsmeier reagent at elevated temperatures, typically around 50°C. researchgate.net The resulting intermediate is then hydrolyzed with an aqueous base, like sodium hydroxide, to afford the desired diformyl product. iucr.org This diformyl derivative serves as a valuable precursor for the synthesis of more complex heterocyclic systems. For instance, it can be reacted with various hydrazides to produce pyrazolylindolenine derivatives. researchgate.netresearchgate.net The reaction with hydrazine (B178648) itself leads to the formation of 3,3-dimethyl-2-(pyrazol-4-yl)-3H-indoles. researchgate.net

The reaction conditions for the Vilsmeier-Haack formylation can be optimized for different substrates. For example, the synthesis of 2-(4-chloro-1,3-dihydro-3,3,7-trimethyl-2H-indol-2-ylidene)propanedial was achieved by exposing 4-chloro-2,3,3,7-tetramethyl-3H-indole to the Vilsmeier reagent at 50°C. researchgate.net

Table 1: Vilsmeier Reaction for Diformylmethylidene Derivatives

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2,3,3-Trimethyl-3H-indole | DMF, POCl₃, then aq. NaOH | 2-(Diformylmethylidene)-2,3-dihydro-3,3-dimethylindole | 56% | iucr.org |

| 2,3,3‐Trimethylindolenine | Vilsmeier reagent | β‐diformyl compounds | Not specified | researchgate.net |

One-Pot Multicomponent Reactions for Indoline Scaffolds

One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecular architectures like indoline scaffolds. journalspub.com These reactions offer significant advantages, including reduced reaction times, higher atom economy, and simplified purification processes, by combining three or more reactants in a single step. journalspub.com

A notable example is the one-pot, four-component synthesis of spiropyrans, which utilizes an indolium ion intermediate generated from an indole derivative. exeter.ac.uk This approach involves a Fischer indolization followed by a tandem alkylation-condensation cascade, often promoted by an acid catalyst such as para-toluenesulfonic acid, in environmentally benign solvents like ethanol (B145695) and water. exeter.ac.uk The versatility of MCRs allows for the generation of a diverse library of spiropyran compounds with various functional groups. exeter.ac.uk

Another application of MCRs in indoline synthesis involves the reaction of 3-formylindole, cyanoethylacetate, and guanidine (B92328) hydrochloride to produce 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines. researchgate.net This reaction can be performed using green chemistry techniques such as microwave irradiation or grindstone technology, which offer milder conditions, shorter reaction times, and higher yields compared to conventional refluxing in ethanol. researchgate.net

The development of one-pot stepwise synthesis (OPSS) further expands the utility of MCRs by allowing for sequential transformations in a single vessel, offering flexibility in reaction conditions for each step. nih.gov This strategy has been employed in the synthesis of spiro heterocyclic scaffolds containing both indolinone and indoline moieties through an InBr₃-catalyzed coupling of indoles with phenylacetylenes, followed by a [4+2] cycloaddition. nih.gov

Table 2: One-Pot Multicomponent Reactions for Indoline Scaffolds

| Reaction Type | Reactants | Product | Key Features | Reference |

|---|---|---|---|---|

| Spiropyran Synthesis | Hydrazine, Ketone, Alkyl-bromide, Salicylaldehyde | Spiropyrans | One-pot, 4-component, Fischer Indolization, tandem alkylation-condensation | exeter.ac.uk |

| Pyrimidine Synthesis | 3-Formylindole, Cyanoethylacetate, Guanidine hydrochloride | 2-Amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines | Microwave irradiation, grindstone technology, higher yields, shorter reaction times | researchgate.net |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of this compound to develop more sustainable and environmentally friendly processes. A key focus is the use of non-traditional and benign solvents, such as water, to replace hazardous organic solvents. organic-chemistry.org For instance, the Fischer indole synthesis of 2,3-dimethylindole has been successfully carried out in water at elevated temperatures, eliminating the need for pre-formed hydrazones or acid catalysts. organic-chemistry.org

Another green approach involves the development of catalytic systems that operate under mild conditions. A greener synthesis of 3,3'-bis(indolyl)methanes has been developed using methanol (B129727) and ethanol as the carbon source for the bridging methylene (B1212753) group, catalyzed by a CuO–peroxymonosulfate system. rsc.org This method is highly efficient and proceeds under environmentally friendly conditions without the need for toxic solvents. rsc.org

The use of microwave irradiation and grindstone technology in multicomponent reactions, as mentioned in the previous section, also aligns with green chemistry principles by reducing reaction times and energy consumption. researchgate.net Furthermore, the development of one-pot procedures, which minimize intermediate isolation and purification steps, contributes to a greener synthetic process by reducing solvent usage and waste generation. exeter.ac.uk The Lewis acid-mediated cyclization of N-methallylacetanilide to form 1-acetyl-3,3-dimethylindoline, followed by hydrolysis, represents a cost-effective and efficient synthesis that avoids a reductive step, making it suitable for large-scale preparation. tandfonline.com

Table 3: Green Chemistry Approaches in Indoline Synthesis

| Approach | Reaction | Key Green Features | Reference |

|---|---|---|---|

| Use of Water as Solvent | Fischer indole synthesis of 2,3-dimethylindole | Avoids pre-formed hydrazone and acid catalysts | organic-chemistry.org |

| Mild Catalytic System | Synthesis of 3,3'-bis(indolyl)methanes | Uses methanol/ethanol as carbon source, CuO–peroxymonosulfate catalyst, no toxic solvents | rsc.org |

Stereoselective and Enantioselective Synthesis of this compound Scaffolds

The development of stereoselective and enantioselective methods for the synthesis of this compound scaffolds is of significant importance due to the prevalence of chiral indolines in biologically active molecules. These methods aim to control the three-dimensional arrangement of atoms, leading to the formation of specific stereoisomers.

Palladium-catalyzed reactions have proven to be powerful tools in this regard. For example, a palladium-catalyzed asymmetric C(sp³)–H activation/cyclization of 2-halo N-isopropyl anilides using chiral diphosphine ligands has been developed for the enantioselective synthesis of 2-methyl indolines with good enantiomeric excesses (up to 93% ee). researchgate.net Another palladium-catalyzed approach involves the dearomative spirocyclization of activated aziridines with 1H-indoles and propargyl carbonates, which generates 3-spiropiperidino indolenines with two stereogenic centers, including an all-carbon quaternary stereocenter, in a diastereomerically pure form and with excellent enantiomeric excess. rsc.org

Gold-catalyzed reactions have also been employed for the enantioselective synthesis of polycyclic indolines. A gold-catalyzed cascade hydroindolination/iminium trapping sequence allows for the synthesis of highly functionalized tetracyclic fused furoindolines and dihydropyranylindolines in good yields and with enantiomeric excesses up to 87%. acs.org

Furthermore, chiral phosphoric acid catalysts have been utilized for the direct regio- and enantioselective C6 functionalization of 2,3-disubstituted indoles with azadienes, affording optically active heterotriarylmethanes with excellent yields and up to 98% ee. dicp.ac.cn The intramolecular alkyne iminium ion cyclization of vinylogous carbamates derived from o-alkynyl anilines is another stereoselective method for constructing trans-2,3-disubstituted indolines. rsc.org

The synthesis of dispiro-oxindolopyrrolizidines incorporating a thiazolo[3,2-a]benzimidazole scaffold has been achieved through a one-pot multi-component reaction involving a [3 + 2] cycloaddition, yielding products in a stereoselective manner with four stereogenic centers. mdpi.com

Table 4: Stereoselective and Enantioselective Synthesis of Indoline Scaffolds

| Method | Catalyst/Reagent | Product Type | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Asymmetric C(sp³)–H activation/cyclization | Palladium / Chiral diphosphine ligands | 2-Methyl indolines | Up to 93% ee | researchgate.net |

| Dearomative spirocyclization | Palladium / Propargyl carbonates | 3-Spiropiperidino indolenines | dr >99:1, ee up to >99% | rsc.org |

| Cascade hydroindolination/iminium trapping | Gold | Tetracyclic fused furoindolines and dihydropyranylindolines | Up to 87% ee | acs.org |

| C6 functionalization | Chiral phosphoric acid | Heterotriarylmethanes | Up to 98% ee | dicp.ac.cn |

| Alkyne iminium ion cyclization | - | trans-2,3-Disubstituted indolines | Stereoselective | rsc.org |

Scale-Up Considerations and Industrial Synthesis Relevance

The transition of a synthetic route for this compound from laboratory scale to industrial production requires careful consideration of several scale-up factors to ensure the process is safe, efficient, and economically viable. bspublications.net A primary objective is to develop a formulation and process that can be manufactured repeatedly without compromising the quality of the final product. bspublications.net

Key considerations during scale-up include:

Process Parameters: Parameters such as reaction temperature, pressure, agitation speed, and addition rates of reactants need to be carefully controlled and potentially adjusted for larger equipment. researchopenworld.com For instance, in a granulation process, the binder addition rate, impeller speed, and chopper speed are critical parameters that influence granule quality and must be optimized for the production-scale unit. researchopenworld.com

Equipment Selection and Design: The choice of equipment is crucial and should be based on factors like cost, versatility for other products, ease of operation and cleaning, and potential for process loss. bspublications.net The geometric and dynamic similarity between laboratory and production scale equipment, such as maintaining a constant fill ratio or impeller tip speed, is important for a successful scale-up. researchopenworld.com

Raw Materials: The specifications for raw materials must be clearly defined and consistently met to ensure reproducible outcomes. bspublications.net

Good Manufacturing Practices (GMP): All stages of the pilot plant and industrial scale production must adhere to cGMP guidelines, which include equipment qualification, process validation, and the use of well-defined standard operating procedures. iajps.comslideshare.net

Process Evaluation and Optimization: The manufacturing process needs to be evaluated based on critical parameters to ensure it is optimized for large-scale production. bspublications.net This includes identifying and controlling critical steps in the process. bspublications.net

Safety and Environmental Impact: The safety of the process at an industrial scale is paramount. A thorough understanding of the heat of reaction is necessary to prevent thermal runaways. scribd.com Additionally, adopting greener synthetic routes, as discussed in section 2.2.5, can significantly reduce the environmental footprint of the manufacturing process.

A notable example of a synthesis with industrial relevance is the Lewis acid-mediated cyclization of N-methallylacetanilide, which is described as a simple and cost-effective method for the large-scale preparation of this compound, avoiding a reductive step. tandfonline.com

Table 5: Key Scale-Up Considerations for this compound Synthesis

| Consideration | Key Aspects | Relevance to Industrial Synthesis |

|---|---|---|

| Process Parameters | Temperature, pressure, agitation, addition rates | Ensuring consistent product quality and yield at a larger scale. |

| Equipment | Geometric and dynamic similarity, cost, ease of use | Maintaining process consistency and economic viability. |

| Raw Materials | Consistent quality and specifications | Guaranteeing reproducibility of the final product. |

| GMP Compliance | Equipment qualification, process validation, SOPs | Meeting regulatory requirements for manufacturing. |

| Process Evaluation | Identification of critical steps, optimization | Developing a robust and efficient manufacturing process. |

| Safety | Heat of reaction, handling of hazardous materials | Ensuring a safe operating environment. |

Reactivity and Reaction Mechanisms of 3,3 Dimethylindoline and Its Derivatives

Electrophilic Aromatic Substitution Reactions on the Indoline (B122111) Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, including the indoline ring system of 3,3-dimethylindoline. wikipedia.org In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reaction generally proceeds through a two-step mechanism: the initial attack of the aromatic ring on the electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

For the this compound scaffold, the amino group is an activating, ortho-, para-director, meaning it increases the rate of reaction and directs incoming electrophiles to the positions ortho and para to itself. However, the position of substitution can be influenced by the reaction conditions and the nature of the electrophile.

A notable example is the nitration of this compound. Treatment with a mixture of sulfuric acid and fuming nitric acid at low temperatures (around 0°C) results in the formation of 6-nitro-3,3-dimethylindoline. google.com This indicates a preferential substitution at the para position relative to the nitrogen atom.

| Reaction | Reagents | Product | Reference |

| Nitration | H₂SO₄, fuming HNO₃ | 6-Nitro-3,3-dimethylindoline | google.com |

Nucleophilic Additions and Ring Transformations

The reactivity of this compound derivatives extends to nucleophilic additions and subsequent ring transformations. These reactions often involve the formation of new heterocyclic systems.

For example, 2-methylene-1-(ω-hydroxyalkyl)-3,3-dimethylindolines can undergo intramolecular cyclization to form spirocyclic tautomers. researchgate.net However, the propensity for cyclization is dependent on the specific structure of the derivative. researchgate.net

In another instance, the reaction of 1,3-dimethylindole (B1617634) with ethyl 3-(toluene-p-sulphonylazo)but-2-enoate leads to a mixture of products arising from both [4+2] and [3+2] cycloadditions. rsc.org This demonstrates the potential for complex ring-forming reactions.

Oxidation and Reduction Pathways

The oxidation and reduction of this compound and its derivatives are crucial pathways leading to a variety of products with interesting chemical and photophysical properties.

Reduction of the 3H-indole precursor, formed from the cyclization of a hydrazone, is a key step in some synthetic routes to this compound. google.com This reduction can be achieved using reducing agents like sodium borohydride (B1222165). google.com

Mechanism of Oxidation by Peroxo Anions

The oxidation of indole (B1671886) derivatives, including those related to this compound, by peroxo anions such as peroxodisulfate and peroxomonosulfate has been a subject of detailed mechanistic studies. The oxidation of 2,3-dimethylindole (B146702) by these anions proceeds in a stepwise manner. researchgate.netacs.org

The proposed mechanism involves three key steps:

Electrophilic Attack: The reaction initiates with an electrophilic attack of the peroxo anion at the C-3 position of the indole ring. researchgate.netacs.orgscispace.comrsc.org This step leads to the formation of an indolenine intermediate. researchgate.netacs.orgscispace.comrsc.org

Second Peroxo Attack: The indolenine intermediate can exist in equilibrium with its enamine tautomer. A second peroxo anion then attacks this enamine. researchgate.netacs.orgscispace.comrsc.org

Hydrolysis: The resulting product undergoes hydrolysis to yield the final oxidized product, such as 3-methylindole-2-carbaldehyde in the case of 2,3-dimethylindole oxidation. researchgate.netacs.orgscispace.comrsc.org

Kinetic studies have shown that the formation of the intermediate is the initial, observable phase, followed by its slower, acid-dependent decomposition.

Chemiluminescence Mechanisms and Intermediates

Certain derivatives of this compound are involved in chemiluminescent reactions, where light is emitted as a result of a chemical transformation. The chemiluminescence of 2,3-dimethylindole in a dimethyl sulfoxide (B87167) (DMSO)-alkali system has been investigated to understand the underlying mechanism. oup.com

A bright green light is produced when a solution of 2,3-dimethylindole or its hydroperoxide is treated with a strong base like potassium t-butoxide in DMSO. oup.com The hydroperoxide, 2,3-dimethyl-3-hydroperoxyindolenine, is considered a key intermediate in this process. oup.com This intermediate is formed by the autoxidation of 2,3-dimethylindole. oup.com

Cyclization Reactions and Heterocycle Annulation

Cyclization and annulation reactions involving this compound derivatives are powerful methods for the construction of complex heterocyclic scaffolds. These reactions often lead to the formation of new rings fused to the original indoline structure.

One notable example is the reaction of 2-(diformylmethylidene)-3,3-dimethylindole with various hydrazides. um.edu.myresearchgate.net This reaction, which starts with a derivative prepared via the Vilsmeier reaction, leads to the synthesis of novel pyrazolylindolenine derivatives. um.edu.myresearchgate.net In a particularly interesting case, the reaction with thiocarbohydrazide (B147625) results in a one-pot double annulation, forming both a pyrazole (B372694) and a thiadiazole ring conjugated to the indolenine core. um.edu.myresearchgate.net

Another strategy involves the Lewis acid-catalyzed alkylation of 2,3-disubstituted indoles with trichloroacetimidates to form 3,3'-disubstituted indolenines. nih.gov These indolenines are valuable intermediates for the synthesis of more complex molecules. nih.gov

The reaction of 1,3-dimethylindole with activated aziridines can lead to a domino-ring-opening cyclization (DROC) to produce hexahydropyrrolo[2,3-b]indole derivatives. acs.org

| Reactants | Reaction Type | Product | Reference |

| 2-(Diformylmethylidene)-3,3-dimethylindole and hydrazides | Cyclization/Annulation | Pyrazolylindolenine derivatives | um.edu.myresearchgate.net |

| 2,3-Disubstituted indoles and trichloroacetimidates | Lewis Acid-Catalyzed Alkylation | 3,3'-Disubstituted indolenines | nih.gov |

| 1,3-Dimethylindole and activated aziridines | Domino-Ring-Opening Cyclization | Hexahydropyrrolo[2,3-b]indole derivatives | acs.org |

Rearrangement Reactions and Isomerization Processes

3,3-Disubstituted indolenines, which are isomers of the corresponding indoles, can undergo rearrangement reactions to form 2,3-disubstituted indoles. These rearrangements are often acid-catalyzed.

Kinetic studies on the rearrangement of 3-alkyl-3-methylindolenine salts have revealed the relative migratory aptitudes of different alkyl groups. researchgate.netrsc.org For instance, the relative migratory aptitude follows the order: Me < Et < Pri < allyl < p-nitrobenzyl < benzyl (B1604629). researchgate.netrsc.org The rearrangement of spiro[cyclopentane-3′-indolenine] hydrochloride to tetrahydrocarbazole is significantly faster than the rearrangement of 3,3-dimethylindolenine hydrochloride to 2,3-dimethylindole. researchgate.netrsc.org

The dimer of 3-hydroxy-2,3-dimethylindolenine undergoes complex acid-catalyzed rearrangements, leading to the formation of 2,3-dimethylindole and 2-formyl-3-methylindole as major products. researchgate.netcdnsciencepub.com

Isomerization processes are also observed in spiropyran derivatives containing a this compound moiety. These molecules can exist in a colorless spirocyclic form and a colored merocyanine (B1260669) form, with the isomerization being influenced by external stimuli like solvents. acs.org

Catalytic Transformations Involving this compound Substrates

The this compound scaffold and its derivatives are valuable building blocks in organic synthesis due to their presence in various natural products and biologically active compounds. Catalytic transformations provide efficient and selective methods for the functionalization of these substrates, enabling the construction of complex molecular architectures. This section explores various catalytic reactions involving this compound and its precursors, 2,3-disubstituted indoles, which lead to the formation of functionalized indolenines and indolines.

Lewis and Brønsted Acid Catalysis

Lewis and Brønsted acids are effective catalysts for the alkylation of indoles. In the case of 2,3-disubstituted indoles, such as 2,3-dimethylindole, the reaction proceeds via dearomatization to form 3,3'-disubstituted indolenines. nih.gov The choice of catalyst and solvent significantly influences the reaction's efficiency. For instance, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) has been identified as a highly effective catalyst for the Friedel-Crafts alkylation of 2,3-dimethylindole with allyl trichloroacetimidate (B1259523), with nonpolar halogenated solvents like dichloromethane (B109758) (DCM) and dichloroethane (DCE) being optimal. nih.gov This method provides a valuable alternative to transition metal-catalyzed or base-promoted alkylations. nih.gov

A study on the reaction of 2,3-dimethylindole with allyl trichloroacetimidate evaluated several catalysts. The results are summarized in the table below.

| Catalyst | Solvent | Yield (%) |

| TMSOTf | DCM | 85 |

| BF₃·OEt₂ | DCM | 60 |

| Sc(OTf)₃ | DCM | 45 |

| p-TsOH | DCM | 30 |

| Data sourced from a study on the Lewis acid-catalyzed alkylation of 2,3-disubstituted indoles. nih.gov |

Palladium Catalysis

Palladium-catalyzed reactions are powerful tools for the functionalization of indoles. acs.org While allylation reactions of indoles are well-established, the corresponding benzylation of 3-substituted indoles to form 3-benzylindolenines with a quaternary carbon center has been a more recent development. acs.org The challenge in these reactions lies in overcoming the lower reactivity of benzylating agents compared to allylic ones and avoiding potential rearrangements of the product. acs.org

Researchers found that ligands with large bite angles, such as DPEphos, are particularly effective for the palladium-catalyzed C3-benzylation of 2,3-dimethylindole using benzyl methyl carbonate. acs.org This reaction is highly selective for C3-benzylation, with no N-benzylation observed. acs.org The reaction of 3-methylindole (B30407) also proceeds efficiently, yielding the desired 3-benzyl-3-methylindolenine without rearrangement. acs.org

The following table presents the effectiveness of different ligands in the palladium-catalyzed benzylation of 2,3-dimethylindole.

| Ligand | Yield (%) |

| DPEphos | 92 |

| Xantphos | 85 |

| DPPF | 78 |

| PPh₃ | <5 |

| Data from a study on palladium-catalyzed C3-benzylation of indoles. acs.org |

Nickel Catalysis

Nickel-catalyzed asymmetric reactions have emerged as a valuable method for the enantioselective functionalization of indoles. A combination of Ni(cod)₂ and (R)-BINAP has been shown to be an effective catalyst for the Friedel-Crafts propargylation of 3-methylindoles with propargylic carbonates bearing an internal alkyne group. researchgate.net This reaction produces indolenine derivatives with two adjacent chiral centers in high yield and excellent enantioselectivity. researchgate.net However, the use of 2,3-dimethylindole in place of 3-methylindole resulted in lower yields and enantioselectivities. researchgate.net

Rhodium Catalysis

Rhodium(III)-catalyzed C-H activation has become a prominent strategy for the synthesis of various heterocyclic compounds. mdpi.com These reactions are characterized by their mild conditions, high efficiency, and regioselectivity. mdpi.com Asymmetric hydrogenation of 2,3-dimethylindole using a PhTRAP-ruthenium catalyst has been shown to produce the chiral indoline cis-16 with good yield and enantiomeric excess, without the formation of the trans-isomer.

Other Catalytic Systems

Other catalytic systems have also been employed for the transformation of indole derivatives. Clay catalysts, such as K-10 montmorillonite (B579905), have been used to catalyze the Michael addition of indoles to α,β-unsaturated carbonyl compounds. srce.hr The reaction of 1,3-dimethylindole with methyl propiolate in the presence of K-10 montmorillonite yielded a mixture of products, including a bis(indolyl)propanoate and a benzo[b]azepine derivative. srce.hr

Chiral phosphoric acids have been utilized as organocatalysts in the asymmetric arylative dearomatization/cyclization of 3-substituted indoles. rsc.org For the reaction of 2,3-dimethylindole with naphthoquinone monoimine, a screen of various chiral phosphoric acids revealed that both the substituents and the chiral backbone of the catalyst significantly affect the yield and enantioselectivity of the resulting indolenine derivative. rsc.org

Derivatives and Functionalization of 3,3 Dimethylindoline

N-Substituted 3,3-Dimethylindoline Derivatives

The nitrogen atom of the indoline (B122111) ring is a common site for substitution, enabling the introduction of various functional groups that can modulate the molecule's properties. N-alkylation is a frequently employed strategy. For instance, the reaction of indole-3-aldehydes with alkylating agents like dimethyl sulfate (B86663) (DMS), diethyl sulfate (DES), and benzyl (B1604629) chloride in the presence of PEG-600 as a reaction medium can produce N-alkyl derivatives in excellent yields. tandfonline.com This method provides an eco-friendly and efficient route to N-substituted indoles without the need for a traditional base. tandfonline.com

Another approach involves the N-acylation of N-arylpiperazines with chloroacetyl chloride to form acetamide (B32628) derivatives, which can then be further reacted to create more complex N-substituted isoindoline-1,3-dione derivatives. mdpi.com Additionally, 3-substituted indoles can react with vinyl ethers in the presence of a catalytic amount of (±)-camphor-10-sulfonic acid to yield 1-(1-alkoxyalkyl)indoles. clockss.org These N-substituted derivatives are often precursors for more complex heterocyclic systems.

Substitutions on the Aromatic Ring of this compound

The benzene (B151609) ring of the indoline system can undergo electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various substituents. numberanalytics.commasterorganicchemistry.comfiveable.me The rate and orientation of these substitutions are governed by the electronic nature of the substituents already present on the ring. numberanalytics.comlibretexts.orglibretexts.org

Electron-donating groups activate the ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups deactivate it. numberanalytics.comlibretexts.orglibretexts.org For example, halogenation, nitration, and sulfonation are common EAS reactions performed on aromatic compounds. masterorganicchemistry.comfiveable.me The synthesis of 5-bromoskatole and 5-bromo-1,3-dimethylindole highlights the functionalization of the aromatic ring through bromination. acs.org The position of substitution (ortho, meta, or para) is directed by the existing substituents on the ring. masterorganicchemistry.com

Synthesis and Reactivity of Indolenine Derivatives (e.g., 3,3-Dialkylindolenines)

3,3-Dialkylindolenines are important intermediates in the synthesis of various alkaloids and medicinally relevant compounds. nih.gov One method to access these structures is through the direct C3-dialkylation of 2-substituted indoles using trichloroacetimidate (B1259523) electrophiles in the presence of a Lewis acid like TMSOTf. nih.gov This approach avoids the use of transition metal catalysts. nih.gov

The reactivity of indolenine derivatives is characterized by their susceptibility to nucleophilic attack at the C2 position. For example, 3-bromo-2,3-dimethylindolenine, formed by the bromination of 2,3-dimethylindole (B146702), reacts rapidly with methanol (B129727) under mildly acidic conditions to yield 3-methoxy-2,3-dimethylindolenine. cdnsciencepub.comresearchgate.net Similarly, 3-chloroindolenines, synthesized by treating 2,3-dialkylindoles with tert-butyl hypochlorite, exhibit analogous reactivity. cdnsciencepub.com The synthesis of 3,3-diazidooxindoles from 2-oxindoles further demonstrates the reactivity of the C3 position, leading to compounds that can react with nucleophilic amines to form quinazolinone derivatives or cyanophenylureas. nih.gov

Formation of Spiroindoline Systems and Related Scaffolds

Spiroindoline systems, which contain a spirocyclic junction at the C3 position of the indoline ring, are considered privileged scaffolds in medicinal chemistry. nih.govacs.org These three-dimensional structures are of great interest for their potential to interact with complex biological targets. nih.gov

One synthetic route to spiroindolines involves the transformation of 3,3-diallyl indolenines via a Grubbs metathesis reaction to form a spirocycle. nih.gov Another approach is the Lewis acid-catalyzed Grignard reaction of an indolenine with a Grignard reagent, such as cyclopropylmagnesium bromide, to furnish the spiroindoline core. acs.org Furthermore, spiro[indoline-3,2′-thiazole] derivatives can be synthesized from This compound-2-thione (B3249146) and 1,2-diaza-1,3-dienes. d-nb.info The reaction of 5-methylindoline-2,3-dione with mercaptoacetic acid and an appropriate amine can also lead to the formation of spiro[indoline-3,2′-thiazolidine] derivatives. nih.gov A facile three-step synthesis of 3′-allylindoline spirobenzopyrans has also been developed, starting from 3-allyl-3H-indoles. researchgate.net

Indoline-Derived Dyes and Photoactive Molecules

The this compound moiety is a key component in a variety of dyes and photoactive molecules due to its electron-donating properties and its ability to be incorporated into larger conjugated systems. researchgate.netrsc.org

Squaraine Rotaxanes and Encapsulation

Squaraine dyes derived from this compound are known for their sharp and intense absorption and emission in the near-infrared region. nd.edu These dyes can be encapsulated within a tetralactam macrocycle to form squaraine rotaxanes, which are mechanically interlocked molecules. figshare.comnd.edupinterest.comacs.org The encapsulation process, often a templated clipping reaction, can lead to a significant enhancement of the squaraine's fluorescence quantum yield. figshare.comnd.edu For example, a rotaxane encapsulating a this compound squaraine exhibited a 10-fold increase in fluorescence. figshare.comnd.edu The gem-dimethyl groups of the indoline moiety play a crucial role in these systems, being large enough to prevent the macrocycle from threading or unthreading. nd.edufigshare.comnd.edu Four squaraine dyes based on 2,3,3-trimethylindolenine (B142774) have been synthesized and their ability to produce singlet oxygen and interact with human serum albumin has been demonstrated. nih.gov

Spiropyran-Terthiophene Derivatives

Spiropyrans are a class of photochromic compounds that can reversibly isomerize between a colorless, closed spiropyran (SP) form and a colored, open merocyanine (B1260669) (MC) form upon irradiation with light. acs.org The this compound unit is a common component of spiropyrans. The synthesis of spiropyran-terthiophene derivatives, such as 1-(3,3''-dimethylindoline-6'-nitrobenzospiropyranyl)-2-ethyl 4,4''-didecyloxy-2,2':5',2''-terthiophene-3'-acetate, has been reported. researchgate.netrsc.orgdcu.ie In these molecules, the spiropyran moiety is covalently attached to a polyterthiophene backbone. researchgate.netacs.org This combination leads to materials with multiple colored states that can be controlled by both photochemical and electrochemical stimuli. acs.orgresearchgate.netacs.org The photochemistry and thermodynamics of these derivatives, including the kinetics of the thermal relaxation from the MC to the SP form, have been studied in various solvents. rsc.orgdcu.ie

Excited-State Intramolecular Proton Transfer (ESIPT) Fluorophores

A notable advancement in the field of fluorescent materials involves the use of this compound to construct novel Excited-State Intramolecular Proton Transfer (ESIPT) fluorophores. rsc.orgresearchgate.net ESIPT is a photophysical process that can lead to materials with large Stokes shifts, high photostability, and sensitivity to their local environment, making them ideal for applications like ratiometric sensing. rsc.orgresearchgate.netresearchgate.net

Inspired by the well-established 2-(2'-hydroxyphenyl)benzazole (HBX) organic scaffold, a new family of ESIPT fluorophores has been developed by coupling 3,3-dimethylindole derivatives with phenol (B47542) rings. rsc.orgresearchgate.net This creates 2-(2′-hydroxyphenyl)-3,3′-dimethylindole (HDMI) fluorophores, which exhibit stimuli-responsive ESIPT emission. rsc.orgresearchgate.net These HDMI dyes show several advantages over traditional HBX compounds. Their emission is systematically redshifted (bathochromically shifted), and they display an unusual stabilization of different rotamers (syn and anti) due to supramolecular interactions involving the methyl groups. rsc.orgresearchgate.net

The photophysical properties of these HDMI fluorophores are highly sensitive to external stimuli, particularly the presence of acids or bases. rsc.orgresearchgate.net The protonated and deprotonated forms of the molecules have distinct optical signatures, making them effective sensors. rsc.orgresearchgate.net Furthermore, the introduction of a pyridine (B92270) functional group onto the HDMI scaffold has been shown to produce a dye with acid-sensitive Aggregation-Induced Emission (AIE) properties. rsc.orgresearchgate.net Computational studies, including ab initio calculations, have been employed to support experimental findings and elucidate the nature of the radiative transitions and the various excited rotameric species involved. rsc.orgresearchgate.net

Table 1: Research Findings on 2-(2′-hydroxyphenyl)-3,3′-dimethylindole (HDMI) ESIPT Fluorophores

| Feature | Description | Source(s) |

| Scaffold Name | 2-(2′-hydroxyphenyl)-3,3′-dimethylindole (HDMI) | rsc.orgresearchgate.net |

| Inspiration | Based on the 2-(2'hydroxyphenyl)benzazole (HBX) scaffold. | rsc.orgresearchgate.net |

| Key Property | Capable of stimuli-responsive Excited-State Intramolecular Proton Transfer (ESIPT) emission. | rsc.orgresearchgate.net |

| Emission Characteristics | Displays redshifted emission compared to the equivalent HBX dyes. | researchgate.net |

| Structural Features | The gem-dimethyl group allows for acid/base-mediated stabilization of different rotamers. | rsc.orgresearchgate.net |

| Sensitivity | Highly sensitive to external stimuli such as acids and bases, with specific optical signatures for protonated and deprotonated species. | rsc.orgresearchgate.net |

| Functionalization | A pyridine-functionalized HDMI derivative exhibits acid-sensitive Aggregation-Induced Emission (AIE) properties. | rsc.orgresearchgate.net |

Metal Complexes Incorporating this compound Ligands

The this compound framework can be derivatized to create versatile ligands for the coordination of metal ions. The resulting metal complexes have been explored for their structural diversity and potential applications. A key precursor for synthesizing such ligands is 2-(diformylmethylidene)-3,3-dimethylindole, which can be prepared via the Vilsmeier reaction. researchgate.netum.edu.my

The reaction of 2-(diformylmethylidene)-3,3-dimethylindole with various hydrazides leads to the formation of new pyrazolylindolenine derivatives. researchgate.netum.edu.my These derivatives can act as ligands for transition metals. For instance, new binuclear copper(II), copper(I), and cobalt(II) complexes with a 3,5-dimethyl-1-thiocarboxamide pyrazole (B372694) ligand have been synthesized and characterized. researchgate.net In one example, a complex with the formula [Co2IIL2Cl4] (where L = 3,5-dimethyl-1-thiocarboxamide pyrazole) features dinuclear units with five-coordinate high-spin Co(II) in a distorted trigonal bipyramidal environment. researchgate.net The crystal structure of this complex is stabilized by a two-dimensional hydrogen bonding network. researchgate.net

While not strictly this compound, the closely related 2,3-dimethylindolide anion (DMI) has been shown to form a variety of complexes with alkali, lanthanide, and transition metals, demonstrating the rich coordination chemistry of the dimethylindole scaffold. acs.orgacs.org The DMI anion can bind to metal ions in multiple modes, including η¹, η³, and η⁵, leading to diverse structural motifs from discrete molecules to extended two-dimensional networks. acs.orgacs.org For example, the reaction of 2,3-dimethylindole with Y(CH₂SiMe₃)₃(THF)₂ yields the amide complex (DMI)₃Y(THF)₂, where the dimethylindolide anions are bound to the yttrium center in an η¹ fashion. acs.orgacs.org Similarly, the complex trans-(DMI)₂Sm(THF)₄ features two DMI anions in an η¹ binding mode to a samarium center, resulting in a distorted octahedral geometry. acs.orgacs.org

Table 2: Examples of Metal Complexes Derived from Dimethylindole Scaffolds

| Precursor/Ligand | Metal(s) | Complex Formula/Description | Key Features | Source(s) |

| 2-(Diformylmethylidene)-3,3-dimethylindole derivative | Cobalt(II) | [Co₂L₂Cl₄] (L = 3,5-dimethyl-1-thiocarboxamide pyrazole) | Dinuclear complex; distorted trigonal bipyramidal Co(II) | researchgate.net |

| 2,3-Dimethylindolide (DMI) | Potassium | [K(DMI)(THF)]n | 2D extended structure; features η¹, η³, and η⁵ binding modes. | acs.orgacs.org |

| 2,3-Dimethylindolide (DMI) | Samarium | trans-(DMI)₂Sm(THF)₄ | Distorted octahedral geometry; DMI ligands are η¹ bound. | acs.orgacs.org |

| 2,3-Dimethylindolide (DMI) | Yttrium | (DMI)₃Y(THF)₂ | Amide complex; DMI ligands are η¹ bound. | acs.orgacs.org |

Applications in Medicinal Chemistry and Biological Research

Indoline (B122111) Scaffolds as Privileged Structures in Drug Discovery

The indoline nucleus, a core component of 3,3-dimethylindoline, is widely recognized as a "privileged structure" in the field of drug discovery. mdpi.comresearchgate.net This designation is attributed to its ability to bind to a variety of biological targets with high affinity, making it a versatile scaffold for the design of novel therapeutic agents. mdpi.comnih.govresearchgate.net The inherent structural features of the indoline ring system allow for the synthesis of a diverse library of derivatives with a wide range of biological activities. mdpi.commdpi.com These activities include anti-inflammatory, antimicrobial, anticancer, and antiviral properties. mdpi.comresearchgate.netnih.gov The versatility of the indole (B1671886) scaffold is further highlighted by its presence in numerous natural products and FDA-approved drugs. mdpi.comaip.org Researchers are continually exploring new synthetic methodologies to efficiently generate diverse indole derivatives, underscoring the scaffold's importance in medicinal chemistry. mdpi.com

Antiviral Activities of this compound Derivatives

Derivatives of this compound have emerged as promising candidates in the development of anti-influenza A virus (IAV) agents. researchgate.netnih.govplos.orgnih.gov A notable example is 5-methoxy-2-(diformylmethylidene)-3,3-dimethylindole, which has demonstrated significant antiviral activity. researchgate.netnih.govplos.orgnih.gov Studies have shown that this compound can protect cells from IAV infection and inhibit viral replication. researchgate.netnih.govplos.org

The mechanism of action of these derivatives involves the inhibition of viral gene expression. researchgate.netnih.govplos.org Specifically, 5-methoxy-2-(diformylmethylidene)-3,3-dimethylindole has been found to suppress the transcription of IAV viral RNAs and reduce the expression of viral proteins, such as the nucleoprotein (NP). nih.govplos.org Furthermore, this compound interferes with the host's immune response to the virus. It suppresses the activation of Interferon Regulatory Factor 3 (IRF3) and Signal Transducer and Activator of Transcription 1 (STAT1), which in turn represses the production of type I interferons and associated cytokines in IAV-infected cells. researchgate.netnih.govplos.orgnih.gov This dual action of inhibiting viral replication and modulating the host immune response highlights the therapeutic potential of this compound derivatives against influenza A virus. researchgate.netnih.govplos.org

| Derivative Name | Virus | Key Findings | Mechanism of Action |

| 5-methoxy-2-(diformylmethylidene)-3,3-dimethylindole | Influenza A Virus (IAV) | Protects cells from infection and inhibits viral replication. researchgate.netnih.govplos.org | Inhibits viral gene expression, suppresses IRF3 and STAT1 activation. researchgate.netnih.govplos.org |

Anticancer and Antiproliferative Properties

The this compound scaffold is a key feature in a variety of compounds with demonstrated anticancer and antiproliferative activities. google.comontosight.aiontosight.ai For instance, (E)-3,3-dimethyl-2-styryl-3H-indoles, developed as analogs of vinca (B1221190) alkaloids, have shown moderate antitumor activity against several cancer cell lines, including MCF-7 (breast), MDA-MB-231 (breast), HepG2 (liver), and K562 (leukemia). google.com

Other derivatives, such as those containing an aziridinyl group, are being investigated for their potential as alkylating agents that can interfere with DNA replication in cancer cells, thereby inhibiting tumor growth. ontosight.aiontosight.ai Fluorinated derivatives of 2,3-dimethylindole (B146702) have also exhibited significant activity against human pancreas carcinoma (Panc1) and lung carcinoma (GIII-Calu1) cell lines. nih.gov The antiproliferative effects of some indole derivatives, like 3,3'-Diindolylmethane, have been linked to the induction of programmed cell death (apoptosis) in cancer cells. researchgate.net The diverse mechanisms through which these derivatives exert their anticancer effects underscore the potential of the this compound core in oncology drug development. aip.orgmdpi.commdpi.comnih.govrsc.org

| Derivative Class | Cancer Cell Lines | Observed Effect |

| (E)-3,3-dimethyl-2-styryl-3H-indoles | MCF-7, MDA-MB-231, HepG2, K562 google.com | Moderate antitumor activity google.com |

| Aziridinyl-dimethylindole-diones | General cancer cells | Potential DNA alkylating agents, inhibiting tumor growth ontosight.aiontosight.ai |

| Fluorinated 2,3-dimethylindole | Panc1, GIII-Calu1 nih.gov | Significant anticancer activity nih.gov |

| 3,3'-Diindolylmethane | MCF-7, MDA-MB-231 (breast cancer) | Antiproliferative, induces apoptosis researchgate.net |

Antimicrobial and Antifungal Activities

Derivatives incorporating the this compound structure have shown notable antimicrobial and antifungal properties. researchgate.netresearchgate.netturkjps.orgmdpi.comontosight.ai For example, spiro[indole-thiazolidine]spiro[indole-pyran] derivatives have been synthesized and evaluated for their activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungi. researchgate.net Studies have indicated that some of these compounds exhibit significant inhibitory effects on the growth of microorganisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans. researchgate.netturkjps.org

The introduction of heterocyclic moieties, such as 1,2,4-triazole (B32235) and 1,3,4-thiadiazole, to the indole scaffold has been shown to enhance antimicrobial activity. turkjps.org Some of these derivatives have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). turkjps.org The lipophilic nature of certain substituents on the indoline ring is thought to contribute to the disruption of microbial cell membranes. vulcanchem.com Furthermore, some 3-alkylidene-2-indolone derivatives have shown strong antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against certain strains. mdpi.com The broad-spectrum activity of these compounds makes them promising candidates for the development of new antimicrobial and antifungal agents. turkjps.orgekb.eg

| Derivative Class | Target Microorganisms | Key Findings |

| Spiro[indole-thiazolidine]spiro[indole-pyran]s | Bacteria (Gram-positive & Gram-negative), Fungi researchgate.net | Significant antimicrobial and antifungal activity researchgate.net |

| Indole-1,2,4-triazole/1,3,4-thiadiazole hybrids | S. aureus, MRSA, E. coli, C. albicans turkjps.org | Potent activity, particularly against MRSA turkjps.org |

| 3-Alkylidene-2-indolones | Staphylococcus aureus strains mdpi.com | High antibacterial activity with low MIC values mdpi.com |

Neuropharmacological Applications (e.g., 5-HT3 Antagonists)

The this compound structure is a key component in the development of compounds with neuropharmacological applications, most notably as antagonists of the 5-HT3 receptor. tandfonline.comgoogle.com 5-HT3 receptor antagonists are a class of drugs primarily used for their antiemetic effects, particularly in managing nausea and vomiting associated with chemotherapy and radiotherapy. nih.gov

A specific example is endo-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2,3-dihydro-3,3-dimethylindole-1-carboxamide, which has been identified as a 5-HT3 receptor antagonist. google.com The development of such compounds highlights the utility of the this compound scaffold in designing ligands that can selectively interact with specific neurotransmitter receptors in the central and peripheral nervous systems. nih.govnih.gov The structural rigidity and substitution patterns of these derivatives are crucial for their affinity and selectivity towards the 5-HT3 receptor. nih.gov

Enzyme Inhibition Studies

Derivatives of this compound have been the focus of enzyme inhibition studies, demonstrating their potential to modulate the activity of specific enzymes implicated in disease. One such target is NAD(P)H: quinone oxidoreductase 1 (NQO1), an enzyme that is overexpressed in certain cancers, including pancreatic cancer. acs.org

Target Identification and Mechanism of Action Studies in Biological Systems

The this compound scaffold serves as a versatile template in medicinal chemistry, with its derivatives demonstrating a range of biological activities through various mechanisms of action. Researchers have identified specific molecular targets for these compounds, shedding light on how they exert their therapeutic effects, from anticancer to antiviral and immunomodulatory activities.

Indolequinone Derivatives as Thioredoxin Reductase 1 (TR1) Inhibitors

A significant area of research has focused on indolequinone derivatives of this compound as potent antitumor agents, particularly against pancreatic cancer. nih.govnih.gov These compounds have been found to selectively target and inhibit thioredoxin reductase 1 (TR1), a key enzyme in cellular redox balance. nih.gov

The proposed mechanism of action involves a bioreductive activation of the indolequinone. rsc.org Initially, the indolequinone is reduced, which then leads to the elimination of a leaving group from the 3-position, generating a highly reactive iminium species. rsc.org This electrophilic intermediate subsequently alkylates a crucial selenocysteine (B57510) residue within the active site of TR1, leading to irreversible inhibition of the enzyme. nih.govnih.gov

The inhibition of TR1 disrupts the thioredoxin system, leading to a shift in the cellular redox state and the activation of downstream stress-activated protein kinases such as ASK1, p38, and JNK. nih.gov This cascade of events ultimately culminates in the induction of apoptosis, or programmed cell death, in cancer cells. nih.govnih.govresearchgate.net Structure-activity relationship (SAR) studies have revealed that 2-unsubstituted indolequinones are markedly more potent, and the nature of the leaving group at the 3-position also influences the growth inhibitory activity. rsc.org For instance, 5-methoxy-1,2-dimethyl-3-(4-nitrophenoxymethyl)indole-4,7-dione, also known as ES936, has been identified as a potent mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), another enzyme implicated in cancer biology. nih.gov

Diindolylmethane (DIM) Derivatives as GPR84 Agonists

Derivatives of this compound, specifically 3,3'-diindolylmethanes (DIMs), have been identified as agonists of the G protein-coupled receptor GPR84. acs.org GPR84 is predominantly expressed on immune cells and is activated by medium-chain fatty acids, playing a role in immune responses. acs.org

SAR studies on DIM derivatives have shown that compounds with small, lipophilic substituents at the 5- and/or 7-positions of the indole rings exhibit the highest potency in activating GPR84. acs.orgresearchgate.net For example, di(5-fluoro-1H-indole-3-yl)methane and di(5,7-difluoro-1H-indole-3-yl)methane are potent agonists. acs.orgresearchgate.net Interestingly, some of these derivatives have displayed biased agonism, preferentially activating either the G-protein pathway or the β-arrestin pathway, which could be exploited for developing drugs with more specific downstream effects. acs.orgresearchgate.net

Antiviral and Cytotoxic Mechanisms of Other Derivatives

Research has also uncovered the potential of other this compound derivatives in antiviral and cytotoxic applications. One such compound, 5-Methoxy-2-(diformylmethylene)-3,3-dimethylindole (referred to as 526A), has demonstrated anti-influenza A virus (IAV) activity. plos.org It works by inhibiting the replication of the virus through the suppression of IAV gene expression. plos.org Furthermore, this compound was found to inhibit the activation of key signaling molecules, IRF3 and STAT1, which are crucial for the host's antiviral immune response. plos.org

In the realm of cancer research, dimers of 2-(diformylmethylene)-3,3-dimethylindole have been synthesized, resulting in the formation of epoxy- nih.govaacrjournals.org-diazocine bicycles. researchgate.netresearchgate.net These dimeric structures have shown significant and selective cytotoxicity against certain cancer cell lines, such as MCF-7 and MDA-MB-231, while being less harmful to normal cell lines. researchgate.netresearchgate.net The exact molecular target for this cytotoxic activity is still under investigation.

The diverse mechanisms of action of this compound derivatives highlight the chemical tractability of this scaffold for the development of targeted therapies.

Interactive Data Table: Target Identification and Mechanism of Action of this compound Derivatives

| Derivative Class | Specific Compound Example | Biological Target | Mechanism of Action | Therapeutic Area |

| Indolequinones | 5-methoxy-1-methyl-3-[(2,4,6-trifluorophenoxy)methyl]indole-4,7-dione | Thioredoxin Reductase 1 (TR1) | Bioreductive activation leads to the formation of a reactive iminium species that alkylates and inhibits TR1, inducing apoptosis. nih.govrsc.org | Pancreatic Cancer |

| Indolequinones | 5-methoxy-1,2-dimethyl-3-(4-nitrophenoxymethyl)indole-4,7-dione (ES936) | NAD(P)H:quinone oxidoreductase 1 (NQO1) | Acts as a mechanism-based inhibitor. nih.gov | Cancer |

| Diindolylmethanes | Di(5,7-difluoro-1H-indole-3-yl)methane (PSB-16671) | G protein-coupled receptor 84 (GPR84) | Acts as a potent agonist, with some derivatives showing biased agonism. acs.orgresearchgate.net | Immunology |

| Diformyl Derivatives | 5-Methoxy-2-(diformylmethylene)-3,3-dimethylindole (526A) | Influenza A Virus (IAV) Replication Machinery | Inhibits IAV replication by suppressing viral gene expression and inhibiting IRF3 and STAT1 activation. plos.org | Antiviral |

| Dimeric Derivatives | Epoxy- nih.govaacrjournals.org-diazocine bicycle of 2-(diformylmethylene)-3,3-dimethylindole | Not fully elucidated | Exhibits selective cytotoxicity against specific cancer cell lines. researchgate.netresearchgate.net | Cancer |

Applications in Materials Science

Polymer and Smart Material Development

Derivatives of 3,3-dimethylindoline are instrumental in creating smart polymers, which are materials designed to respond to external stimuli such as light. These photochromic polymers can undergo reversible changes in their properties, making them suitable for a variety of advanced applications.

A key application lies in the synthesis of photoactive copolymers. For instance, 1-(2-hydroxyethyl)-3,3-dimethylindoline-6-nitrobenzopyran (a spiropyran derivative) has been grafted onto polymer backbones to create photosensitive materials. preprints.orgmdpi.comnih.govresearchgate.netnih.govsciety.org These copolymers, derived from monomers like maleic anhydride, 2-methyl-2-butene, and 1-octadecene, exhibit significant photochromic behavior. preprints.orgmdpi.comnih.govsciety.org When exposed to UV light, these materials can develop a deep blue color, with an absorption maximum around 566-570 nm, indicating a transformation from the closed-ring spiropyran form to the open-ring merocyanine (B1260669) form. preprints.orgmdpi.comnih.govnih.gov This reversible color change is a hallmark of their "smart" behavior. nih.gov

Researchers have successfully incorporated these photoactive molecules into the main chain of copolymers through esterification, achieving high incorporation rates. preprints.orgmdpi.comnih.govsciety.org The resulting photoactive polymers have been characterized extensively using techniques like UV-visible spectroscopy, FTIR, and 1H-NMR. preprints.orgmdpi.comnih.gov The synthesis of these smart materials opens up possibilities for their use in optical processing and other advanced technological fields. mdpi.comnih.govsciety.org

One study detailed the creation of photoactive polymer film coatings using a block copolymer (poly(tert-butyl acrylate-styrene)) with a grafted 1-(2-hydroxyethyl)-3,3-dimethylindoline-6-nitrobenzopyran photochromic agent. researchgate.netresearchgate.net Another research effort focused on synthesizing a novel organic conducting polymer, poly(2-(3,3"-dimethylindoline-6'- nitrobenzospiropyranyl)ethyl-4,4"-didecyloxy-2,2':5',2"-terthiophene-3-acetate), which combines the conductive properties of polythiophene with the photoswitching capabilities of the spiropyran moiety. dcu.ie

Table 1: Photochromic Properties of this compound-Based Polymers

| Polymer System | Photochromic Agent | Stimulus | Observed Change | Application Area |

|---|---|---|---|---|

| Poly(maleic anhydride-alt-octadecene) / Poly(maleic anhydride-alt-2-methyl-2-butene) | 1-(2-hydroxyethyl)-3,3-dimethylindoline-6-nitrobenzopyran | UV Light | Develops a deep blue color (absorption at 566 nm) | Smart materials, Optical processing |

| Polystyrene-block-poly(methyl methacrylate) (PS-b-PMMA) | 1-(2-hydroxyethyl)-3,3-dimethylindoline-6-nitrobenzopyran | UV Light | Becomes purple in color (absorption at 570 nm) | Photo-switchable systems |

| Poly(tert-butyl acrylate-styrene block) (PtBA-block-PS) | 1-(2-hydroxyethyl)-3,3-dimethylindoline-6-nitrobenzopyran | UV Light | Color change | Photoactive film coatings |

| Polythiophene derivative | (3,3”-Dimethylindoline-6'- nitrobenzospiropyranyl)ethyl-4,4”-didecyloxy-2,2':5',2”- terthiophene-3'-acetate | Light and Electrical Stimulus | Reversible photoswitching and electrical switching | Photosensitive conductive polymers |

Optical and Photonic Materials

The unique photochromic properties of this compound derivatives make them highly valuable in the field of optical and photonic materials. These materials can modulate light transmission and emission, which is essential for applications in optical data storage, ophthalmic lenses, and molecular switches.

The core of this functionality lies in the reversible isomerization of spiropyran and spirooxazine derivatives, which are synthesized from this compound precursors. mdpi.comdcu.ieresearchgate.net Upon irradiation with UV light, the colorless, closed-ring form (spiropyran) undergoes a heterolytic cleavage of the spiro C-O bond to form the colored, open-ring merocyanine (MC) form. nih.govdcu.ie This process results in a significant change in the absorption spectrum, with new peaks appearing in the visible region. nih.gov

For example, 1-(2-hydroxyethyl)-3,3-dimethylindoline-6-nitrobenzopyran shows an absorption band around 384 nm in its closed form, and upon UV irradiation, a new absorption peak emerges at approximately 570 nm, corresponding to the colored merocyanine form. nih.govmdpi.com This reversible transformation can be triggered by light, allowing for the development of photoswitchable materials. nih.gov

Furthermore, the encapsulation of this compound squaraine dyes within rotaxane structures has been shown to create novel photonic molecules. researchgate.netacs.org These mechanically interlocked molecules exhibit enhanced fluorescence quantum yields, with one such rotaxane emitting orange light (560–650 nm). acs.org This research opens avenues for creating a palette of squaraine rotaxane fluorophores with emissions spanning from green to near-infrared. acs.org

The development of 2-(2′-hydroxyphenyl)-3,3′-dimethylindole (HDMI) fluorophores represents another significant advancement. researchgate.netrsc.org These compounds exhibit excited-state intramolecular proton transfer (ESIPT), leading to intense fluorescence and high photostability, making them promising for optical applications. researchgate.netrsc.org

Table 2: Optical Properties of this compound Derivatives

| Compound/Material | Property | Wavelength (nm) | Application |

|---|---|---|---|

| 1-(2-hydroxyethyl)-3,3-dimethylindoline-6-nitrobenzopyran | Absorption (Closed Form) | ~384 | Photochromic materials |

| 1-(2-hydroxyethyl)-3,3-dimethylindoline-6-nitrobenzopyran | Absorption (Open Form) | ~570 | Photochromic materials |

| This compound Squaraine Rotaxane | Emission | 560-650 | Photonic molecules, Fluorophores |

| 2-(2′-hydroxyphenyl)-3,3′-dimethylindole (HDMI) | Emission | Red-shifted | ESIPT fluorophores, Optical sensors |

Applications in Solar Cells and Energy Conversion

Derivatives of this compound are being explored as components in dye-sensitized solar cells (DSSCs). nih.govambeed.comacs.orgmdpi.com These compounds can act as the sensitizer (B1316253) dye, which is responsible for absorbing light and injecting electrons into the semiconductor material, thereby generating an electric current. nih.gov

Unsymmetrical squaraine dyes based on an indoline (B122111) donor have been synthesized and investigated for their performance in DSSCs. nih.govacs.org The efficiency of these solar cells is influenced by the molecular structure of the dye, including the distance between the acceptor and anchoring groups. nih.gov For example, DSSCs fabricated with dyes having a shorter acceptor-anchoring group distance have shown higher photovoltaic performances. nih.gov

One study reported device efficiencies of up to 6.34% for DSSCs using these indoline-based squaraine dyes with an iodolyte electrolyte. nih.gov The research involved synthesizing various derivatives, such as 2-((2-Butoxy-3,4-dioxocyclobut-1-en-1-yl)methylene)-1-hexyl-3,3-dimethylindoline-5-carboxylic Acid, to optimize the performance of the solar cells. nih.govacs.org

The development of new organic sensitizers for DSSCs continues to be an active area of research, with a focus on designing molecules with broad and intense light absorption across the visible spectrum to enhance power conversion efficiencies. mdpi.com

Sensor Technologies

The ability of this compound derivatives to change their optical properties in response to their environment makes them excellent candidates for use in sensor technologies. These chemosensors can be designed to detect a variety of analytes, including metal ions and changes in pH. researchgate.netmdpi.comnih.gov